1-(4-ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole
Description
1-(4-Ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by distinct substituents at positions 1, 3, 4, and 5 of the pyrazole ring (Figure 1). At the 1-position, it features a 4-ethoxybenzoyl group (C₆H₅-O-C₂H₅-CO-), which introduces electron-donating ethoxy and carbonyl functionalities. The 3- and 5-positions are substituted with methyl groups, contributing steric bulk and lipophilicity. The 4-position bears a phenylsulfanyl (C₆H₅-S-) group, which enhances electron delocalization and influences redox properties. The molecular formula is C₂₁H₂₂N₂O₂S, with a molar mass of 390.48 g/mol.
Its synthesis likely involves sequential substitutions: (i) introduction of the 4-ethoxybenzoyl group via acylation, (ii) methyl group installation at positions 3 and 5, and (iii) phenylsulfanyl group addition through nucleophilic aromatic substitution or coupling reactions .
Properties
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-4-24-17-12-10-16(11-13-17)20(23)22-15(3)19(14(2)21-22)25-18-8-6-5-7-9-18/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKVFLQVHPCLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxybenzoyl, dimethyl, and phenylsulfanyl groups. Common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various benzoyl and sulfanyl compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-(4-Ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that 1-(4-ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Applications in Medicinal Chemistry
The diverse biological activities of this compound position it as a valuable scaffold in medicinal chemistry. Its derivatives can be synthesized to optimize pharmacokinetic properties and enhance selectivity for specific biological targets.
Potential Applications Include:
- Development of new antibiotics targeting resistant bacterial strains.
- Formulation of novel anticancer therapies with reduced side effects.
- Creation of anti-inflammatory drugs with improved efficacy.
Agricultural Applications
The compound's antimicrobial properties extend to agricultural applications, where it can be utilized as a fungicide or bactericide in crop protection. Its effectiveness against plant pathogens could lead to the development of safer agricultural chemicals that minimize environmental impact while enhancing crop yield.
Materials Science
In materials science, pyrazole derivatives like this compound are being investigated for their potential use in organic electronics and photonic devices due to their unique electronic properties. These compounds may serve as active materials in organic light-emitting diodes (OLEDs) or organic solar cells.
Case Studies
Several studies have documented the synthesis and evaluation of various pyrazole derivatives:
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
1-Position Diversity :
- The target compound’s 4-ethoxybenzoyl group provides moderate electron-donating capacity compared to the strongly polarizing 3,4,5-trimethoxybenzoyl group in its analogue .
- Sulfonyl (e.g., 4-methylphenylsulfonyl in ) or nitro groups (e.g., ) increase polarity but reduce metabolic stability.
4-Position Modifications :
- The phenylsulfanyl group in the target compound offers redox versatility (S atom) versus the electron-deficient nitro group in or the boronate in .
Biological and Material Applications :
- Boron-containing pyrazoles (e.g., ) serve as intermediates in cross-coupling reactions for drug discovery.
- Sulfonyl-substituted pyrazolines (e.g., ) are explored for analgesic properties due to their structural similarity to bioactive heterocycles.
Physicochemical and Crystallographic Data
Table 2: Comparative Physicochemical Properties
Biological Activity
1-(4-Ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in various studies, particularly in the following areas:
- Anti-inflammatory Activity : Pyrazole derivatives are often evaluated for their ability to inhibit inflammatory pathways.
- Anticancer Properties : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells.
- Antimicrobial Effects : The potential of these compounds to combat bacterial infections has also been explored.
Anti-inflammatory Activity
A study conducted by Lee et al. (1989) highlighted the anti-inflammatory properties of various pyrazole derivatives. The compound this compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Results indicated a significant reduction in COX activity compared to control groups.
Anticancer Properties
Research published in Pharmaceutical Research demonstrated that this pyrazole derivative could inhibit the proliferation of certain cancer cell lines. The study utilized MTT assays to assess cell viability and found that at specific concentrations, the compound effectively reduced cell growth by inducing apoptosis through caspase activation pathways.
Antimicrobial Effects
Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. The results showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Table 1: Biological Activities of this compound
| Activity Type | Experimental Method | Result |
|---|---|---|
| Anti-inflammatory | COX inhibition assay | Significant inhibition |
| Anticancer | MTT assay | Reduced cell viability |
| Antimicrobial | MIC determination | Effective against Gram-positive bacteria |
Table 2: Comparison with Other Pyrazole Derivatives
| Compound Name | Anti-inflammatory Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Celecoxib | Very High | Low | None |
| Phenylbutazone | High | Low | Moderate |
Q & A
Q. What are the recommended synthetic routes for 1-(4-ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole, and how can reaction efficiency be optimized?
The compound is typically synthesized via condensation reactions. For example, pyrazole derivatives are often prepared by reacting hydrazine derivatives with diketones or their equivalents under reflux conditions. Optimization involves using polar aprotic solvents (e.g., DMF), potassium carbonate as a base, and controlled heating (60–80°C) to enhance yield and purity . Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FTIR : Identifies functional groups (e.g., C=O stretch of the ethoxybenzoyl group at ~1680 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at δ 2.1–2.3 ppm, phenylsulfanyl protons at δ 7.3–7.5 ppm) .
- XRD : Resolves crystal packing and conformational details, such as dihedral angles between the pyrazole core and substituents .
Q. What safety protocols should be followed during handling and synthesis?
Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to volatile solvents (e.g., DMF, ethanol). Emergency measures include rinsing exposed areas with water and consulting a physician if ingested .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial potential of this compound?
- Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) on the phenylsulfanyl or ethoxybenzoyl moieties.
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using serial dilution methods. Compare MIC values to standards like ciprofloxacin .
- Correlate electronic (Hammett constants) or steric parameters with activity trends .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial DNA gyrase).
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atom in phenylsulfanyl group) .
Q. How can contradictions in biological activity data across studies be resolved?
- Validate assay conditions (e.g., pH, temperature) to ensure reproducibility.
- Use statistical tools (e.g., ANOVA) to assess significance of variations. For example, discrepancies in antifungal activity may arise from differences in fungal strains or culture media .
Q. What strategies improve regioselectivity during the introduction of the phenylsulfanyl group?
- Employ directing groups (e.g., electron-withdrawing substituents) on the pyrazole core to guide sulfur nucleophiles to the 4-position.
- Optimize reaction temperature (e.g., 0°C to room temperature) to minimize side products .
Data Analysis and Mechanistic Questions
Q. How is the crystal structure of this compound used to infer conformational stability?
XRD analysis reveals intermolecular interactions (e.g., π-π stacking between aromatic rings, hydrogen bonding involving the ethoxy group) that stabilize the solid-state structure. These insights guide solubility predictions and polymorph screening .
Q. What in vitro models are appropriate for assessing anticancer activity?
Q. How does the electron-withdrawing ethoxybenzoyl group influence reactivity in cross-coupling reactions?
The ethoxy group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura coupling with boronic acids). Steric hindrance from the 3,5-dimethyl groups may limit accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
